molecular formula C10H16O2 B6260051 (2E)-3-cyclohexylbut-2-enoic acid CAS No. 74896-74-5

(2E)-3-cyclohexylbut-2-enoic acid

Cat. No.: B6260051
CAS No.: 74896-74-5
M. Wt: 168.2
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Description

(2E)-3-cyclohexylbut-2-enoic acid is an organic compound with the molecular formula C10H16O2 It is characterized by a cyclohexyl group attached to a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-cyclohexylbut-2-enoic acid typically involves the reaction of cyclohexylmagnesium bromide with ethyl crotonate, followed by hydrolysis. The reaction conditions include:

    Cyclohexylmagnesium bromide: Prepared by reacting cyclohexyl bromide with magnesium in dry ether.

    Ethyl crotonate: Reacted with cyclohexylmagnesium bromide to form the intermediate.

    Hydrolysis: The intermediate is hydrolyzed to yield this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(2E)-3-cyclohexylbut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Can be reduced to form alcohols or alkanes.

    Substitution: Can undergo nucleophilic substitution reactions, particularly at the double bond.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products

    Oxidation: Produces cyclohexyl ketones or carboxylic acids.

    Reduction: Produces cyclohexyl alcohols or alkanes.

    Substitution: Produces substituted cyclohexyl derivatives.

Scientific Research Applications

(2E)-3-cyclohexylbut-2-enoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-cyclohexylbut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-but-2-enoic acid: A simpler analog with similar structural features but lacking the cyclohexyl group.

    Cyclohexylacetic acid: Contains a cyclohexyl group but differs in the position of the carboxylic acid moiety.

Uniqueness

(2E)-3-cyclohexylbut-2-enoic acid is unique due to the presence of both a cyclohexyl group and a butenoic acid moiety, which confer distinct chemical and biological properties. This combination allows for unique interactions and reactivity compared to its simpler analogs.

Properties

CAS No.

74896-74-5

Molecular Formula

C10H16O2

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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